Silanecarbonitrile, dimethylphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silanecarbonitrile, dimethylphenyl- is an organosilicon compound with the molecular formula C9H11NSi. It is characterized by the presence of a silicon atom bonded to a phenyl group, two methyl groups, and a nitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions: Silanecarbonitrile, dimethylphenyl- can be synthesized through several methods. One common approach involves the reaction of phenylsilane with cyanogen bromide in the presence of a base. The reaction typically proceeds under mild conditions, yielding the desired product with high purity .
Industrial Production Methods: Industrial production of silanecarbonitrile, dimethylphenyl- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and distillation to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Silanecarbonitrile, dimethylphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Amines.
Substitution: Brominated or nitrated derivatives of the phenyl group.
Scientific Research Applications
Silanecarbonitrile, dimethylphenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of advanced materials, including polymers and coatings .
Mechanism of Action
The mechanism of action of silanecarbonitrile, dimethylphenyl- involves its interaction with specific molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the phenyl group can undergo electrophilic aromatic substitution.
Comparison with Similar Compounds
Phenylsilane: Similar in structure but lacks the nitrile group.
Dimethylphenylsilane: Similar but without the nitrile group.
Diphenylsilane: Contains two phenyl groups instead of one .
Uniqueness: Silanecarbonitrile, dimethylphenyl- is unique due to the presence of both a nitrile group and a phenyl group bonded to silicon. This combination imparts distinct chemical properties, making it valuable for specific applications that other similar compounds may not be suitable for .
Properties
CAS No. |
103201-99-6 |
---|---|
Molecular Formula |
C9H11NSi |
Molecular Weight |
161.27 g/mol |
IUPAC Name |
[dimethyl(phenyl)silyl]formonitrile |
InChI |
InChI=1S/C9H11NSi/c1-11(2,8-10)9-6-4-3-5-7-9/h3-7H,1-2H3 |
InChI Key |
AGZSVZMBPILDTA-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C#N)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.